2-[1-(2-甲氧苯基)四唑-5-基]硫代基-N-(5-丙基硫代基-1,3,4-噻二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrazole derivatives, which includes the compound , often involves [2+3]-cycloaddition between a nitrile and an azide . This process can be facilitated by various synthetic approaches, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, one study found that among synthesized compounds, those with an electron-withdrawing methoxy group showed significant cytotoxic effects .科学研究应用
噻吩类似物和致癌性艾什比等人(1978 年)的研究深入探讨了噻吩类似物的生物活性,重点关注其潜在致癌性。合成了致癌物联苯胺和 4-氨基联苯的噻吩类似物,并评估了其致癌潜力。使用体外试验评估了诸如 N-(5-苯硫代吩-2-基)乙酰胺等化合物,表明其具有潜在致癌性。然而,人们对其在体内引起肿瘤的能力提出了质疑,这促使在小鼠中进行进一步评估,以全面了解其致癌潜力 (Ashby 等人,1978 年)。
磺胺甲恶唑的环境影响和去除技术
Prasannamedha 等人(2020 年)回顾了磺胺甲恶唑的环境存在和影响,磺胺甲恶唑是一种具有 N-胺和羧基的持久性有机污染物。该研究涵盖了其在河流和地下水等环境中的出现、转化和毒性。它还考察了去除技术,包括吸附和高级氧化工艺,强调了可持续技术开发对于有效去除的重要性 (Prasannamedha & Kumar,2020 年)。
磺胺类药物的治疗应用和结构意义
Carta 等人(2012 年)讨论了磺胺类药物,指出它们存在于各种药物中,如利尿剂和碳酸酐酶抑制剂。该综述重点介绍了磺酰胺部分的治疗意义、其在药物开发中的结构重要性以及医学中对新型磺酰胺类药物的需求。特别强调了磺酰胺类药物在解决青光眼和癌症等疾病中的作用,表明它们在药物发现中仍然具有相关性 (Carta、Scozzafava 和 Supuran,2012 年)。
未来方向
The future directions for research on “2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is significant potential for new discoveries .
属性
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S3/c1-3-8-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-6-4-5-7-11(10)24-2/h4-7H,3,8-9H2,1-2H3,(H,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQUXJIWVNEESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。